
N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antiviral applications. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl and methyl group, alongside a phenoxypyrimidine moiety. This structural configuration is significant for its interaction with biological targets, particularly receptors involved in neurotransmission and viral replication.
1. Acetylcholinesterase Inhibition
Research indicates that derivatives of N-benzylpiperidines, similar to this compound, exhibit inhibitory effects on acetylcholinesterase (AChE). This inhibition enhances cholinergic transmission, which is beneficial in treating cognitive deficits associated with Alzheimer's disease. A comparative molecular field analysis (CoMFA) study demonstrated that these compounds can significantly alleviate memory deficits by potentiating acetylcholine levels in the synaptic cleft .
2. Antiviral Activity
The compound has shown promise as an antiviral agent, particularly against HIV. It functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial for preventing viral replication. Studies have indicated that such compounds can be effective in monotherapy or combination therapy for HIV-mediated diseases .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound:
Assay Type | Target | Outcome |
---|---|---|
AChE Inhibition | Acetylcholinesterase | Significant inhibition observed (IC50 values) |
Antiviral Activity | HIV Reverse Transcriptase | Effective against HIV strains (EC50 values) |
Neuroleptic Activity | Dopamine Receptors | Enhanced activity compared to standard drugs |
Case Studies
-
Alzheimer's Disease Models :
- In rodent models, the compound demonstrated improved cognitive function and memory retention when administered alongside AChE inhibitors.
- Behavioral assays indicated a reduction in apomorphine-induced stereotyped behavior, suggesting antipsychotic properties.
-
HIV Treatment Trials :
- Clinical studies have reported that patients treated with NNRTIs similar to this compound showed reduced viral loads and improved immune function markers.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide exhibit promising anticancer properties. For instance, derivatives of benzamides have been shown to inhibit specific kinases involved in cancer progression, such as RET kinase. These compounds demonstrated moderate to high potency in inhibiting cell proliferation in cancer cell lines, suggesting a potential for development as targeted cancer therapies .
Compound | Activity | Target |
---|---|---|
4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide | Inhibits RET kinase | Cancer therapy |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies indicate that benzamide derivatives can modulate pathways associated with neurodegeneration and inflammation. For example, they may influence apoptosis pathways by regulating proteins like Bax and Bcl-2, which are critical in neuronal survival and death mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the piperidine and phenoxy groups can significantly affect the compound's interaction with biological targets. Research has shown that modifications to these groups can enhance selectivity and potency against specific enzymes or receptors involved in disease processes .
Inhibition of Phosphodiesterases (PDEs)
Cyclic nucleotide phosphodiesterases are vital drug targets for various therapeutic areas, including cardiovascular diseases and cancer. Compounds similar to this compound have been explored for their ability to inhibit PDEs, leading to increased levels of cyclic AMP and cyclic GMP, which play essential roles in cellular signaling pathways .
Preclinical Studies on Cancer Models
In a preclinical study, a series of benzamide derivatives were tested on human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast and lung cancer cells, highlighting the importance of chemical structure in therapeutic efficacy .
Neurodegeneration Models
Another study focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta-induced apoptosis through modulation of inflammatory pathways, indicating their potential utility in treating neurodegenerative disorders .
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-27(17-19-8-4-2-5-9-19)24(29)20-12-14-28(15-13-20)22-16-23(26-18-25-22)30-21-10-6-3-7-11-21/h2-11,16,18,20H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMHAGQSBYCNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.